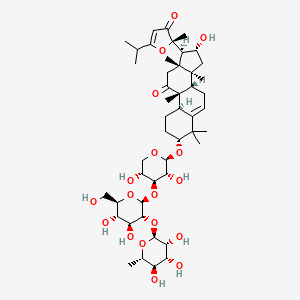

Picfeltarraenin IV

Description

Properties

IUPAC Name |

(2S)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H72O18/c1-19(2)25-14-28(51)47(9,65-25)39-23(49)15-44(6)27-12-10-21-22(46(27,8)29(52)16-45(39,44)7)11-13-30(43(21,4)5)62-40-36(58)37(24(50)18-59-40)63-42-38(34(56)32(54)26(17-48)61-42)64-41-35(57)33(55)31(53)20(3)60-41/h10,14,19-20,22-24,26-27,30-42,48-50,53-58H,11-13,15-18H2,1-9H3/t20-,22+,23+,24+,26+,27-,30+,31-,32+,33+,34-,35+,36+,37-,38+,39-,40-,41-,42-,44-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDSYFQMQGZVPS-TWNGIMQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(COC(C3O)OC4CCC5C(=CCC6C5(C(=O)CC7(C6(CC(C7C8(C(=O)C=C(O8)C(C)C)C)O)C)C)C)C4(C)C)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3[C@@H](CO[C@H]([C@@H]3O)O[C@@H]4CC[C@@H]5C(=CC[C@@H]6[C@]5(C(=O)C[C@]7([C@]6(C[C@H]([C@@H]7[C@]8(C(=O)C=C(O8)C(C)C)C)O)C)C)C)C4(C)C)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H72O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

925.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Picfeltarraenin IV: A Technical Guide to its Natural Source and Isolation from Picria fel-terrae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of Picfeltarraenin IV, a complex triterpenoid saponin, from its botanical origin, Picria fel-terrae Lour. This document details the experimental protocols for extraction and purification and presents quantitative data on isolation yields. Furthermore, it visualizes the isolation workflow and a key signaling pathway associated with the biological activity of closely related picfeltarraenins.

Introduction: The Botanical Source - Picria fel-terrae

Picria fel-terrae Lour., a member of the Scrophulariaceae family, is a medicinal plant traditionally used in various cultures for treating ailments such as inflammation, herpes infections, and tumors. The therapeutic potential of this plant is attributed to its rich and diverse phytochemical composition, which includes a series of complex triterpenoid saponins known as picfeltarraenins. Among these, this compound stands out as a significant constituent with potential pharmacological applications. This guide focuses on the scientific methodologies for isolating this specific compound for further research and development.

Quantitative Data: Isolation Yield of this compound

The isolation of this compound from Picria fel-terrae involves a multi-step process that yields a quantifiable amount of the pure compound. The following table summarizes the reported yield from a specific extract, providing a benchmark for extraction efficiency.

| Starting Material | Compound | Amount Isolated | Yield (%) from Extract B |

| 30 g of n-butanol extract (Extract B) | This compound | 220 mg | 0.73% |

Table 1: Reported yield of this compound isolated from an n-butanol extract of Picria fel-terrae.[1]

Experimental Protocols: From Plant to Pure Compound

The following sections detail the experimental procedures for the extraction, partitioning, and chromatographic separation of this compound from the whole plant material of Picria fel-terrae.

Plant Material and Extraction

-

Plant Material Collection and Preparation: Whole plants of Picria fel-terrae are collected and authenticated. The plant material is then dried and pulverized to a coarse powder to increase the surface area for efficient extraction.

-

Ethanol Extraction: The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. The extraction is typically carried out three times to ensure the complete recovery of secondary metabolites. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

Ethyl Acetate Partitioning: The aqueous suspension is first partitioned with ethyl acetate. The ethyl acetate fraction, containing less polar compounds, is separated.

-

n-Butanol Partitioning: The remaining aqueous layer is then partitioned with n-butanol. This step is crucial as the majority of the triterpenoid saponins, including this compound, are concentrated in the n-butanol fraction (referred to as Extract B in the yield table)[1]. The n-butanol extract is then concentrated to dryness.

Chromatographic Purification

The dried n-butanol extract is subjected to multiple steps of column chromatography for the isolation of pure this compound.

-

Initial Silica Gel Column Chromatography: The n-butanol extract is loaded onto a silica gel column. The column is eluted with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a chloroform-methanol gradient). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Repeated Column Chromatography: Fractions containing this compound, as identified by TLC comparison with a reference standard, are pooled and subjected to further rounds of column chromatography. This may involve using different stationary phases (e.g., Sephadex LH-20) or different solvent systems to achieve baseline separation from other closely related saponins.

-

Final Purification: The final purification is often achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield this compound as a pure, amorphous powder. The structure and purity of the isolated compound are then confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes involved in the isolation of this compound and a relevant biological signaling pathway.

References

Picfeltarraenin IV: A Technical Guide on its Acetylcholinesterase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraenin IV, a triterpenoid isolated from the plant Picria fel-terrae, has been identified as a potent inhibitor of acetylcholinesterase (AChE). This document serves as an in-depth technical guide, consolidating the current knowledge on this compound's role as an AChE inhibitor. While specific quantitative inhibitory data for this compound is not extensively available in public literature, this guide provides a framework based on findings for closely related compounds and established methodologies in the field. This includes a detailed overview of the presumed mechanism of action, a summary of its comparative inhibitory strength, and a comprehensive description of the standard experimental protocols for assessing AChE inhibition. Furthermore, this guide presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's potential in a therapeutic context.

Introduction to this compound and Acetylcholinesterase Inhibition

This compound is a naturally occurring triterpenoid compound derived from Picria fel-terrae Lour.[1]. This plant has a history of use in traditional medicine. Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is the cornerstone of several therapeutic strategies for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.

Research has demonstrated that this compound is a potent inhibitor of acetylcholinesterase. In a study utilizing bioassay- and liquid chromatography/mass spectrometry-guided fractionation of extracts from Picria fel-terrae, this compound was one of six compounds that exhibited stronger AChE inhibition than the well-known AChE inhibitor, Tacrine[1][2]. This finding underscores the potential of this compound as a lead compound for the development of novel therapeutics targeting cholinergic pathways.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action of this compound is the inhibition of the acetylcholinesterase enzyme. By binding to AChE, this compound prevents the enzyme from hydrolyzing acetylcholine. This leads to an increased concentration and prolonged availability of acetylcholine in the synaptic cleft, resulting in enhanced stimulation of postsynaptic cholinergic receptors (both nicotinic and muscarinic). This amplified cholinergic signaling can help to ameliorate symptoms associated with the loss of cholinergic neurons. The precise nature of the binding of this compound to AChE (e.g., competitive, non-competitive, or mixed inhibition) has not been explicitly detailed in the available literature and would require further kinetic studies.

Cholinergic Synapse Signaling Pathway

The following diagram illustrates the general signaling pathway at a cholinergic synapse and the site of action for an AChE inhibitor like this compound.

Caption: Cholinergic synapse and the inhibitory action of this compound.

Quantitative Data on AChE Inhibition

| Compound | Target | IC50 / Ki | Selectivity | Reference |

| This compound | AChE | Data not available | Data not available | [1] |

| Picfeltarraenin IA | AChE | Data not available | Data not available | [3] |

| Picfeltarraenin IB | AChE | Data not available | Data not available | [4] |

| Donepezil | AChE | IC50: 6.7 nM | Selective for AChE | [5] |

| Galanthamine | AChE | IC50: 0.35 µM | ~50-fold selective for AChE over BuChE | [5] |

| Tacrine | AChE / BuChE | IC50: 31 nM (AChE), 25.6 nM (BuChE) | Non-selective | [5] |

Note: The absence of specific quantitative data for this compound highlights a key area for future research.

Experimental Protocols

The assessment of acetylcholinesterase inhibition is typically conducted using a well-established in vitro assay, most commonly the Ellman's method. The study that identified this compound's activity utilized an AChE-inhibitory bioassay coupled with HPLC and ESIMS[1][2].

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine by the enzyme. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity. The presence of an inhibitor, such as this compound, will reduce the rate of this reaction.

Materials:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of AChE, ATCI, DTNB, and the test compound (this compound) in the appropriate buffer or solvent.

-

Assay Setup: In a 96-well plate, add the following to each well in the specified order:

-

Phosphate buffer

-

Test compound solution at various concentrations

-

DTNB solution

-

AChE enzyme solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the substrate solution (ATCI) to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Experimental Workflow for AChE Inhibition Assay

The following diagram outlines the typical workflow for determining the AChE inhibitory activity of a compound like this compound.

References

Picfeltarraenin IV: Unraveling its Biological Activities in Cellular Models - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picfeltarraenin IV, a complex triterpenoid glycoside isolated from the medicinal plant Picria fel-terrae Lour., has garnered interest within the scientific community for its potential therapeutic applications. As a member of the cucurbitacin family, known for a wide range of biological activities including anti-inflammatory and anti-cancer effects, this compound presents a compelling case for further investigation. This technical guide synthesizes the currently available data on the biological activities of this compound in various cellular models, providing a resource for researchers engaged in natural product drug discovery and development. While comprehensive studies on this compound are still emerging, this document aims to provide a foundational understanding of its known effects and the experimental approaches to further elucidate its mechanisms of action.

Biological Activities of this compound in Cellular Models

Current research indicates that this compound exhibits several key biological activities, primarily investigated in the contexts of inflammation and neurological pathways.

Anti-inflammatory and Immunomodulatory Effects

Acetylcholinesterase Inhibition

Several studies have highlighted this compound as an inhibitor of acetylcholinesterase (AChE).[4][5] This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. The AChE inhibitory activity of this compound suggests its potential as a lead compound for the development of novel therapeutics for neurological disorders.

Potential Anti-cancer Activity

Though direct and extensive studies on the anti-cancer properties of isolated this compound are limited, its classification as a cucurbitacin suggests potential in this area.[6][7][8] Cucurbitacins are well-documented to inhibit cancer cell proliferation and induce apoptosis in a variety of cancer cell lines.[6][7] An ethyl acetate fraction of Picria fel-terrae, which contains this compound, demonstrated cytotoxic effects against 4T1 and MCF-7 breast cancer cell lines.[9] However, a study noted that the related compounds Picfeltarraenin IA and IB did not display cytotoxic activity in a human tumor cell line panel, indicating that the specific activity can vary significantly between closely related structures.[1][2] Further investigation is required to determine the specific cytotoxic and anti-proliferative effects of purified this compound on various cancer cell models.

Quantitative Data Summary

Detailed quantitative data for the biological activities of this compound is sparse in the currently available literature. The most specific data point comes from its activity as a complement inhibitor.

Table 1: Complement System Inhibition by Picfeltarraenins

| Compound | Pathway | IC50 (µM) |

| Picfeltarraenin VI | Classical | 29 ± 2 |

| Alternative | 21 ± 1 |

Note: While this data is for the related compound Picfeltarraenin VI from the same study that identified this compound as a complement inhibitor, it provides a quantitative context for the activity of this class of molecules. Specific IC50 values for this compound were not provided in the cited source.[1][2]

Key Experimental Protocols

To facilitate further research into the biological activities of this compound, this section outlines general methodologies for key experiments based on studies of related compounds and extracts.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is fundamental for assessing the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Plate cells (e.g., cancer cell lines like MCF-7 or A549, or immune cells like RAW 264.7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Complement System Inhibition Assay

This assay can be used to quantify the inhibitory effect of this compound on the classical and alternative complement pathways.

-

Serum Preparation: Use normal human serum as a source of complement proteins.

-

Classical Pathway Assay:

-

Sensitize sheep erythrocytes with an optimal concentration of rabbit anti-sheep erythrocyte antibodies.

-

Incubate the sensitized erythrocytes with diluted human serum in the presence of various concentrations of this compound.

-

Measure hemolysis by spectrophotometrically determining the amount of hemoglobin released.

-

-

Alternative Pathway Assay:

-

Use unsensitized rabbit erythrocytes, which activate the alternative pathway.

-

Incubate the rabbit erythrocytes with diluted human serum in a buffer containing Mg2+ and EGTA (to chelate Ca2+ and block the classical pathway) in the presence of various concentrations of this compound.

-

Measure hemolysis as described for the classical pathway.

-

-

Data Analysis: Calculate the percentage of hemolysis inhibition and determine the IC50 value for each pathway.

Signaling Pathways and Visualizations

While specific signaling pathways for this compound are not yet fully elucidated, based on its known activities and the activities of related compounds, we can propose potential pathways for investigation.

Potential Anti-inflammatory Signaling Pathway via NF-κB Inhibition

Based on the well-established anti-inflammatory mechanism of Picfeltarraenin IA, it is plausible that this compound may also exert its effects through the inhibition of the NF-κB signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Sagai-uak, Picria fel-terrae: Philippine Medicinal Herbs / Alternative Medicine [stuartxchange.org]

- 4. Buy Picfeltarraenin IA | 97230-47-2 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Pharmacological profile and potential therapeutic uses of Picfeltarraenin IV

Despite its potential therapeutic promise, a comprehensive pharmacological profile of Picfeltarraenin IV remains largely undefined in publicly available scientific literature. An in-depth review of existing research reveals a significant knowledge gap, with a notable absence of quantitative data, detailed experimental protocols, and elucidated signaling pathways specifically attributed to this compound. Much of the available information is extrapolated from studies on a closely related compound, Picfeltarraenin IA, which has demonstrated anti-inflammatory properties. However, the distinct pharmacological activities and mechanisms of action for this compound are yet to be thoroughly investigated and documented.

Currently, there is a lack of specific data on the anticancer, antiviral, and other potential therapeutic applications of this compound. Consequently, it is not possible to provide a detailed technical guide with quantitative data tables, specific experimental methodologies, or visual representations of its molecular interactions as requested.

Insights from a Related Compound: Picfeltarraenin IA

While information on this compound is scarce, research on Picfeltarraenin IA offers some preliminary insights into the potential activities of this class of compounds. Studies on Picfeltarraenin IA have primarily focused on its anti-inflammatory effects, particularly its ability to modulate the NF-κB signaling pathway.

Anti-Inflammatory Activity of Picfeltarraenin IA

Picfeltarraenin IA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-8 (IL-8) and prostaglandin E2 (PGE2), in human pulmonary epithelial cells stimulated with lipopolysaccharide (LPS).[1][2] This inhibitory effect is attributed to its ability to suppress the expression of cyclooxygenase-2 (COX-2) by downregulating the nuclear factor-kappa B (NF-κB) pathway.[1][2]

The NF-κB signaling cascade is a critical regulator of the inflammatory response. The pathway described in the context of Picfeltarraenin IA's action is initiated by the binding of LPS to Toll-like receptor 4 (TLR4). This interaction triggers a downstream signaling cascade that leads to the activation and nuclear translocation of the p65 subunit of NF-κB, which in turn promotes the transcription of pro-inflammatory genes like COX-2, IL-8, and PGE2. Picfeltarraenin IA appears to intervene in this pathway, leading to a reduction in the inflammatory response.

Below is a conceptual representation of the NF-κB signaling pathway potentially modulated by Picfeltarraenin IA, based on the available literature.

Caption: Hypothetical modulation of the NF-κB signaling pathway by Picfeltarraenin IA.

Experimental Methodologies: A General Overview

While specific protocols for this compound are unavailable, the following are general methodologies commonly employed in the pharmacological evaluation of natural compounds, similar to those used for Picfeltarraenin IA.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan, forming purple crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

-

Protein Extraction: Lyse treated and untreated cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-p65, COX-2).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the light signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.

Future Directions and Conclusion

The current body of scientific literature does not provide sufficient data to construct a comprehensive pharmacological profile of this compound. The potential therapeutic uses of this compound in areas such as cancer, viral infections, and inflammation remain speculative without dedicated research.

Future investigations should focus on:

-

In vitro studies to determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

-

Antiviral assays to evaluate its efficacy against a range of viruses.

-

Mechanistic studies to identify the specific signaling pathways modulated by this compound, including its effects on apoptosis, autophagy, and key regulatory proteins like STAT3 and cell cycle components.

-

In vivo studies in animal models to assess the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

Until such studies are conducted and their results published, a detailed technical guide on the pharmacological profile and therapeutic uses of this compound cannot be formulated. The scientific community awaits further research to unlock the potential of this natural compound.

References

- 1. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Picfeltarraenin Family of Compounds: Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Picfeltarraenin family of compounds, a group of naturally occurring triterpenoid saponins, has garnered significant interest in the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and known biological functions of these molecules, with a particular focus on Picfeltarraenin IA. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and History

Chemical Properties

The Picfeltarraenins are classified as triterpenoid saponins, which are glycosides of triterpenes. The core structure consists of a thirty-carbon triterpenoid aglycone linked to one or more sugar moieties.

Physicochemical Data

The following table summarizes the key physicochemical properties of the identified Picfeltarraenin compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| Picfeltarraenin IA | C41H62O13 | 762.9 | [5] |

| Picfeltarraenin X | C36H54O11 | 662.8 | [4] |

Biological Activity and Mechanism of Action

The Picfeltarraenin family of compounds has been reported to possess a range of biological activities, including acetylcholinesterase (AChE) inhibition, with potential applications in the treatment of cancer and herpes infections.[1] However, the most well-documented therapeutic potential lies in their anti-inflammatory properties.

Anti-Inflammatory Activity of Picfeltarraenin IA

Picfeltarraenin IA has been shown to exert significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In studies utilizing human pulmonary adenocarcinoma epithelial A549 cells stimulated with lipopolysaccharide (LPS), Picfeltarraenin IA demonstrated a dose-dependent reduction in the secretion of interleukin-8 (IL-8) and prostaglandin E2 (PGE2).[2][6]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of Picfeltarraenin IA are attributed to its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those encoding for IL-8, PGE2, and cyclooxygenase-2 (COX2). Picfeltarraenin IA has been observed to inhibit the expression of COX2 and the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the inflammatory response.[2]

Figure 1. Simplified NF-κB signaling pathway and the inhibitory action of Picfeltarraenin IA.

Quantitative Data on Anti-Inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of Picfeltarraenin IA from a study on LPS-stimulated A549 cells.

| Parameter | Concentration of Picfeltarraenin IA | Effect | Reference |

| Cell Viability (MTT Assay) | ≤10 µmol/l | No significant toxicity | [2] |

| 100 µmol/l | Significant decrease in cell viability | [2] | |

| IL-8 Production (ELISA) | 1 µmol/l | ~31% reduction in LPS-induced production | [2] |

| 10 µmol/l | ~50% reduction in LPS-induced production | [2] | |

| PGE2 Production (ELISA) | 0.1–10 µmol/l | Significant inhibition of LPS-induced production | [2] |

| COX2 Expression (Western Blot) | 10 µmol/l | Significant inhibition of LPS-induced expression | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the anti-inflammatory activity of Picfeltarraenin IA.

Isolation and Structure Elucidation of Picfeltarraenins

The general workflow for the isolation and structure elucidation of Picfeltarraenins from Picria fel-terrae involves the following steps:

Figure 2. General workflow for the isolation and structure elucidation of Picfeltarraenins.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate A549 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of Picfeltarraenin IA (e.g., 0.1, 1, 10, 100 µM) and/or LPS (e.g., 10 µg/mL) for the desired time (e.g., 24 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage of the untreated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 and PGE2

-

Sample Collection: Collect the cell culture supernatants after treatment with Picfeltarraenin IA and/or LPS.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific IL-8 and PGE2 kits. This typically involves:

-

Coating the plate with a capture antibody.

-

Adding the cell culture supernatants.

-

Adding a detection antibody.

-

Adding a substrate solution to produce a colorimetric signal.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentrations of IL-8 and PGE2 based on a standard curve.

Western Blot Analysis for COX2 and NF-κB p65

-

Cell Lysis: Lyse the treated cells with a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for COX2, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion and Future Directions

The Picfeltarraenin family of compounds, particularly Picfeltarraenin IA, represents a promising class of natural products with significant anti-inflammatory properties. Their mechanism of action via the inhibition of the NF-κB signaling pathway provides a strong rationale for their further investigation as potential therapeutic agents for inflammatory diseases. Future research should focus on:

-

The isolation and characterization of other members of the Picfeltarraenin family to establish a comprehensive structure-activity relationship.

-

In vivo studies to validate the anti-inflammatory efficacy and assess the pharmacokinetic and safety profiles of these compounds.

-

Lead optimization through medicinal chemistry efforts to enhance potency and drug-like properties.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of the Picfeltarraenin family of compounds.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Picfeltarraenin X | C36H54O11 | CID 102004844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

Picfeltarraenin IV (CAS: 184288-35-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraenin IV is a naturally occurring triterpenoid that has garnered interest within the scientific community. This document provides a detailed technical overview of this compound, consolidating its known physicochemical properties, and offering insights into its potential biological activities and relevant experimental methodologies. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon information from closely related compounds, such as Picfeltarraenin IA, to infer potential mechanisms of action and guide future research. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound.

Physicochemical Properties

This compound is a complex organic molecule with the following properties:

| Property | Value | Source(s) |

| CAS Number | 184288-35-5 | [1] |

| Molecular Formula | C₄₇H₇₂O₁₈ | [2][3][4] |

| Molecular Weight | 925.06 g/mol | [2][4] |

| Appearance | White powder | [3] |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, Acetonitrile. | [2][4] |

| Storage | Store at -20°C or 2-8°C. | [2][4] |

| Purity | Available with HPLC ≥98%. | [5] |

Synthesis and Purification

Detailed synthetic pathways and specific purification protocols for this compound are not extensively documented in publicly accessible scientific literature. However, based on its classification as a triterpenoid and information on related compounds, a general workflow for its isolation and purification can be proposed.

Proposed Isolation and Purification Workflow

Caption: Proposed workflow for the isolation and purification of this compound.

Pharmacological Activities and Mechanism of Action

Direct pharmacological studies on this compound are scarce. However, research on the structurally similar compound, Picfeltarraenin IA, provides valuable insights into the potential biological activities of this compound. Picfeltarraenin IA has been shown to possess anti-inflammatory properties.[6][7] The primary mechanism of action identified for Picfeltarraenin IA is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][8]

Postulated Anti-Inflammatory Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. It is hypothesized that this compound, similar to Picfeltarraenin IA, may exert its anti-inflammatory effects by interfering with this pathway.

Caption: Postulated mechanism of action for this compound on the NF-κB signaling pathway.

Experimental Protocols

While specific protocols for this compound are not available, the following are detailed methodologies for key experiments, adapted from studies on related compounds and general laboratory practices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general framework for assessing the purity of a this compound sample.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound standard (if available) or sample

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase gradient of acetonitrile and water. A typical starting point could be a linear gradient from 20% to 100% acetonitrile over 30 minutes.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., DMSO, methanol) to a known concentration (e.g., 1 mg/mL).

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC column.

-

Detection: Monitor the elution profile at a suitable UV wavelength (a broad spectrum scan from 200-400 nm is recommended initially to determine the optimal wavelength).

-

Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound.

In Vitro Anti-Inflammatory Activity Assay (NF-κB Reporter Assay)

This protocol describes a method to assess the potential inhibitory effect of this compound on the NF-κB signaling pathway.

Cell Line:

-

HEK293T cells stably expressing an NF-κB-luciferase reporter construct.

Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Luciferase Assay Reagent

Procedure:

-

Cell Seeding: Seed HEK293T-NF-κB-luc cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

-

Stimulation: Induce NF-κB activation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 6-8 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay) and calculate the percentage of inhibition of NF-κB activity by this compound.

Conclusion

This compound is a triterpenoid with potential for further investigation, particularly in the realm of anti-inflammatory drug discovery. While direct experimental data remains limited, the information available for the closely related compound, Picfeltarraenin IA, provides a strong rationale for exploring its effects on the NF-κB signaling pathway. The experimental protocols and workflows outlined in this guide offer a starting point for researchers to systematically evaluate the biological activities and therapeutic potential of this compound. Further studies are warranted to fully elucidate its mechanism of action, establish its safety and efficacy, and develop standardized methods for its synthesis and purification.

References

- 1. Mass spectrometry-based proteomics in clinical practice amyloid typing: state-of-the-art from a French nationwide cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Triterpenoid Saponin Structure of Picfeltarraenin IV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation, physicochemical properties, and relevant biological context of Picfeltarraenin IV, a complex triterpenoid saponin. The document details the experimental protocols used for its isolation and characterization and explores the signaling pathways modulated by structurally related compounds.

Core Structure and Physicochemical Properties

This compound is a triterpenoid saponin isolated from Picria fel-tarrae, a plant utilized in traditional medicine.[1] Like other saponins, its structure consists of a non-polar aglycone (sapogenin) core and a polar glycosidic (sugar) moiety. The structural complexity of this compound necessitates advanced analytical techniques for its full characterization.

1.1 Aglycone Core The aglycone of this compound is a highly oxygenated and complex triterpenoid of the cucurbitacin type. Its intricate ring system and functional groups are key determinants of its biological activity.

1.2 Glycosidic Moiety Attached to the aglycone core is a disaccharide chain. Spectroscopic analysis has identified this sugar moiety as being composed of D-glucose and D-xylose, with the specific linkage being O-β-D-glucopyranosyl-(1→3)-O-β-D-xylopyranoside.[1]

1.3 Quantitative Data Summary The table below summarizes the key quantitative data for this compound and its related aglycone, Picfeltarraegenin IV, for comparative purposes.

| Property | This compound (Saponin) | Picfeltarraegenin IV (Aglycone) |

| Molecular Formula | C47H74O18[1] | C32H46O6[2] |

| Molecular Weight | ~919.08 g/mol (Calculated) | 526.7 g/mol [2] |

| Mass Spectrometry Data | FABMS: m/z 949 [M + Na]+[1] | Not Applicable |

| CAS Number | Not explicitly available | 82145-61-7[2] |

Experimental Protocols for Structural Elucidation

The determination of this compound's structure relies on a multi-step process involving isolation from the natural source followed by detailed spectroscopic and chemical analysis.

2.1 Isolation and Purification Protocol The following protocol outlines the general steps for isolating this compound from Picria fel-tarrae.[1]

-

Extraction: The dried plant material is subjected to extraction with a 70% aqueous alcohol solution.

-

Solvent Removal: The alcoholic extract is concentrated under vacuum to remove the ethanol.

-

Fractionation: The resulting aqueous concentrate is diluted with water and partitioned with ethyl acetate (EtOAc) and a 3:1 mixture of EtOAc/95% EtOH to yield fractions of varying polarity. This compound is typically found in the more polar EtOAc/EtOH fraction (Extract B).[1]

-

Chromatography: The target fraction (Extract B) is subjected to column chromatography over silica gel.

-

Purification: Elution with a gradient solvent system allows for the separation of individual saponins. Fractions containing this compound are collected and combined.

-

Crystallization: The purified compound is crystallized from a suitable solvent to yield colorless needles.[1]

2.2 Structural Analysis Protocols A combination of spectroscopic and chemical methods is required to elucidate the final structure.

2.2.1 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of the saponin and to gain information about the structure of the aglycone and the sequence of the sugar units.

-

Protocol (ESI-MS/MS):

-

Dissolve a pure sample of this compound in a suitable solvent (e.g., methanol).

-

Infuse the sample into an Electrospray Ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS).[3]

-

Acquire the full scan mass spectrum in positive ion mode to identify the pseudo-molecular ions, such as [M+H]+ or [M+Na]+.

-

Select the pseudo-molecular ion as the precursor ion for collision-induced dissociation (CID).

-

Acquire the product ion spectrum (MS/MS). Fragmentation patterns will show sequential loss of sugar residues from the glycosidic chain and cleavages within the aglycone, aiding in structural confirmation.[4][5]

-

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the precise connectivity of atoms (1H, 13C), establish stereochemistry, and identify the linkages between the sugar units and the aglycone.

-

Protocol:

-

Dissolve the purified saponin in a deuterated solvent (e.g., C5D5N).[1]

-

Acquire 1D spectra: 1H NMR to identify proton signals and their multiplicities, and 13C NMR to identify all carbon atoms.

-

Acquire 2D spectra:

-

COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks within each structural unit (aglycone and individual sugars).

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for determining the sequence and linkage points of the sugar chain to the aglycone.[1][5][6]

-

-

Analyze the collective data to assemble the complete structure of this compound.

-

Biological Activity and Associated Signaling Pathways

While specific bioactivity data for this compound is limited, the related compound Picfeltarraenin IA has been shown to possess significant anti-inflammatory properties.[7][8] It acts by inhibiting the production of inflammatory mediators. This activity is primarily attributed to its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][9]

The inflammatory response in cells like human pulmonary epithelial cells can be initiated by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[7] LPS binds to Toll-like receptor 4 (TLR4), triggering a downstream cascade that leads to the activation of NF-κB.[7][10] Activated NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and interleukin-8 (IL-8).[7][11] Picfeltarraenin IA has been demonstrated to inhibit this process, thereby reducing the expression of these inflammatory markers.[7][9] Given the structural similarities among the picfeltarraenins, it is plausible that this compound may exhibit a similar mechanism of action.

References

- 1. scribd.com [scribd.com]

- 2. Picfeltarraegenin IV | C32H46O6 | CID 343253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. iomcworld.com [iomcworld.com]

- 5. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inflammatory Signalings Involved in Airway and Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Picfeltarraenin IV: An In-depth Technical Guide on its Anti-inflammatory Properties

Disclaimer: The majority of currently available scientific literature focuses on the anti-inflammatory properties of Picfeltarraenin IA, a closely related triterpenoid. This document summarizes the findings for Picfeltarraenin IA, which are presumed to be indicative of the potential properties of Picfeltarraenin IV, though further direct investigation is required.

This technical guide provides a comprehensive overview of the initial investigations into the anti-inflammatory effects of Picfeltarraenin IA. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. This guide details the experimental methodologies, presents quantitative data from key studies, and visualizes the implicated biological pathways.

Quantitative Data Summary

The anti-inflammatory effects of Picfeltarraenin IA have been quantified in in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated human cell lines. The data highlights its ability to inhibit key inflammatory mediators.

| Cell Line | Inflammatory Stimulus | Picfeltarraenin IA Concentration (µmol/l) | Measured Parameter | Result | Citation |

| A549 (Human lung carcinoma) | LPS (10 µg/ml) | 1 | IL-8 Production | ~31% reduction | [1] |

| A549 (Human lung carcinoma) | LPS (10 µg/ml) | 10 | IL-8 Production | ~50% reduction | [1] |

| A549 (Human lung carcinoma) | LPS (10 µg/ml) | 0.1 - 10 | PGE2 Production | Concentration-dependent inhibition | [1][2] |

| A549 (Human lung carcinoma) | LPS (10 µg/ml) | 0.1 - 10 | COX-2 Expression | Concentration-dependent inhibition | [1][2] |

| THP-1 (Human monocytic leukemia) | LPS | Not specified | COX-2 Expression | Suppression | [1][2] |

| A549 (Human lung carcinoma) | - | ≤ 10 | Cell Viability (MTT Assay) | No significant toxicity | [1] |

| A549 (Human lung carcinoma) | - | 100 | Cell Viability (MTT Assay) | Significant decrease in cell viability | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the anti-inflammatory properties of Picfeltarraenin IA.

Cell Culture and Induction of Inflammation

-

Cell Lines: Human pulmonary adenocarcinoma epithelial A549 cells and human monocytic leukemia THP-1 cells are commonly used models.[1][2]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/ml of penicillin, and 100 µg/ml of streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.[3]

-

Induction of Inflammation: To mimic an inflammatory state, cells are treated with Lipopolysaccharide (LPS) at a concentration of 10 µg/ml.[1][2]

Cell Viability Assay (MTT Assay)

-

Purpose: To determine the cytotoxic effects of Picfeltarraenin IA and to establish a non-toxic concentration range for subsequent experiments.

-

Procedure:

-

Cells are seeded in 96-well plates.

-

After adherence, cells are treated with various concentrations of Picfeltarraenin IA (e.g., 0.1, 1, 10, 100 µmol/l) for a specified period (e.g., 24 hours).

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

-

The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).[1]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Purpose: To quantify the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2), in the cell culture supernatant.

-

Procedure:

-

Cells are seeded in multi-well plates and treated with LPS and/or different concentrations of Picfeltarraenin IA.

-

After the incubation period, the cell culture supernatant is collected.

-

Commercially available ELISA kits (e.g., from R&D Systems) are used for the quantification of IL-8 and PGE2.[1]

-

The assay is performed according to the manufacturer's instructions, which typically involves the following steps:

-

Coating a microplate with a capture antibody specific for the cytokine of interest.

-

Adding the cell culture supernatant to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Measuring the absorbance of the colored product using a microplate reader.

-

-

The concentration of the cytokine in the samples is determined by comparing the absorbance to a standard curve.

-

Western Blot Analysis for Protein Expression

-

Purpose: To determine the effect of Picfeltarraenin IA on the expression of key inflammatory proteins, such as Cyclooxygenase-2 (COX-2) and the p65 subunit of Nuclear Factor-kappa B (NF-κB).

-

Procedure:

-

Cells are treated as described for the ELISA assay.

-

After treatment, cells are washed and then lysed using a lysis buffer to extract total cellular proteins.

-

The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-COX-2, anti-NF-κB p65). A primary antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

A chemiluminescent substrate is added to the membrane, and the resulting light signal is detected using an imaging system.

-

The intensity of the protein bands is quantified using densitometry software.[1]

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways implicated in the anti-inflammatory action of Picfeltarraenin IA.

Experimental Workflow

Caption: Experimental workflow for investigating Picfeltarraenin IA's anti-inflammatory properties.

NF-κB Signaling Pathway Inhibition

Caption: Picfeltarraenin IA inhibits the NF-κB signaling pathway.

General MAPK Signaling Pathway

The direct effect of Picfeltarraenin IA on the Mitogen-Activated Protein Kinase (MAPK) pathway has not been explicitly demonstrated in the reviewed literature. However, the MAPK pathway is a critical regulator of inflammation, and its potential interaction with Picfeltarraenin IA warrants further investigation.

Caption: General MAPK signaling pathway; a potential target for anti-inflammatory compounds.

References

- 1. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Picfeltarraenin IA: In Vitro Anti-Inflammatory Activity Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro experimental protocols to assess the anti-inflammatory properties of Picfeltarraenin IA. The primary mechanism of action for Picfeltarraenin IA is the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory mediators. The following protocols are based on studies conducted on human pulmonary adenocarcinoma epithelial cells (A549) and human monocytic leukemia cells (THP-1).

I. Overview of Anti-Inflammatory Activity

Picfeltarraenin IA has been shown to significantly suppress the inflammatory response induced by lipopolysaccharide (LPS) in vitro.[1][2] Its anti-inflammatory effects are primarily attributed to the downregulation of cyclooxygenase-2 (COX-2) expression and the subsequent inhibition of interleukin-8 (IL-8) and prostaglandin E2 (PGE2) production.[1][2] This is achieved through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]

II. Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Picfeltarraenin IA on cell viability and inhibition of inflammatory markers in A549 cells.

Table 1: Effect of Picfeltarraenin IA on A549 Cell Viability (12-hour incubation)

| Concentration (µmol/l) | Effect on Healthy A549 Cells | Effect on LPS (10 µg/ml)-Injured A549 Cells |

| ≤ 10 | No significant toxicity | Promotes cell growth |

| 100 | Significantly decreases cell viability | Not reported |

Data synthesized from a study where cell viability was assessed using an MTT assay.[1]

Table 2: Inhibition of LPS-Induced Inflammatory Mediators in A549 Cells by Picfeltarraenin IA (12-hour treatment)

| Concentration (µmol/l) | % Inhibition of IL-8 Production | % Inhibition of PGE2 Production |

| 1 | ~ 31% | ~ 34% |

| 10 | ~ 50% | ~ 48% |

Data represents the percentage reduction in the production of inflammatory mediators in the presence of 10 µg/ml LPS.[1]

III. Experimental Protocols

A. Cell Culture and Reagents

-

Cell Lines:

-

A549 (Human pulmonary adenocarcinoma epithelial cells)

-

THP-1 (Human monocytic leukemia cells)

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml Penicillin, and 100 µg/ml Streptomycin.

-

Reagents:

-

Picfeltarraenin IA (Purity >98%)

-

Lipopolysaccharide (LPS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

IL-8 and PGE2 ELISA Kits

-

Antibodies for Western Blot: anti-COX-2, anti-NF-κB-p65, and appropriate secondary antibodies.

-

B. Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of Picfeltarraenin IA on A549 cells.

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment:

-

For cytotoxicity assessment, replace the medium with fresh serum-free medium containing various concentrations of Picfeltarraenin IA (e.g., 0.1, 1, 10, 100 µmol/l).

-

For assessing protective effects, pre-treat cells with 10 µg/ml LPS for a specified time (e.g., 12 hours) and then treat with Picfeltarraenin IA.

-

-

Incubation: Incubate the plate for 12 to 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µl of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the untreated control.

C. Protocol 2: Measurement of IL-8 and PGE2 Production (ELISA)

This protocol quantifies the inhibitory effect of Picfeltarraenin IA on the production of pro-inflammatory cytokines.

-

Cell Seeding and Treatment: Seed A549 cells in a 24-well plate and grow to confluence. Treat the cells with LPS (10 µg/ml) in the presence or absence of different concentrations of Picfeltarraenin IA (e.g., 0.1, 1, 10 µmol/l) for 12 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

ELISA: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 and PGE2 according to the manufacturer's instructions of the respective kits.

-

Data Analysis: Determine the concentrations of IL-8 and PGE2 in the supernatants by comparing the absorbance values to the standard curve.

D. Protocol 3: Analysis of COX-2 and NF-κB-p65 Expression (Western Blot)

This protocol assesses the effect of Picfeltarraenin IA on the protein expression levels of key inflammatory mediators.

-

Cell Lysis: Following treatment as described in Protocol 2, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against COX-2 and NF-κB-p65 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

IV. Visualizations

A. Signaling Pathway

Caption: Picfeltarraenin IA inhibits the LPS-induced inflammatory pathway.

B. Experimental Workflow

Caption: Workflow for in vitro anti-inflammatory assays of Picfeltarraenin IA.

References

- 1. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Picfeltarraenin IV Dissolution in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of Picfeltarraenin IV in dimethyl sulfoxide (DMSO) to prepare a stock solution for use in various research and drug development applications. Adherence to this protocol will help ensure the accurate preparation and storage of this compound for consistent experimental results.

Introduction

This compound is a triterpenoid saponin that has garnered interest for its potential biological activities. As with many compounds of this class, precise preparation of stock solutions is critical for accurate in vitro and in vivo studies. DMSO is a common solvent for dissolving this compound due to its high solubilizing capacity for a wide range of organic molecules. This document outlines the materials, equipment, and a step-by-step procedure for preparing a stable this compound stock solution in DMSO.

Materials and Equipment

-

This compound (solid powder)

-

Anhydrous/High-purity Dimethyl Sulfoxide (DMSO), newly opened bottle recommended

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath

-

Calibrated micropipettes and sterile tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

For the preparation of stock solutions, the required mass of this compound can be calculated based on its molecular weight (925.06 g/mol ) and the desired final concentration and volume. The following table provides the necessary mass of this compound to prepare stock solutions of common molarities.

| Desired Concentration | Volume of DMSO | Mass of this compound Required |

| 1 mM | 1 mL | 0.925 mg |

| 5 mM | 1 mL | 4.625 mg |

| 10 mM | 1 mL | 9.251 mg |

| 20 mM | 1 mL | 18.502 mg |

Note: The hygroscopic nature of DMSO can affect the final concentration. It is highly recommended to use a newly opened bottle of anhydrous, high-purity DMSO for the preparation of stock solutions.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 1 mL of a 10 mM this compound stock solution in DMSO. The procedure can be scaled as needed by adjusting the mass of this compound and the volume of DMSO accordingly.

-

Preparation: Don appropriate PPE. Ensure the analytical balance is calibrated and the workspace is clean.

-

Weighing: Carefully weigh 9.251 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add 1 mL of high-purity DMSO to the tube containing the this compound powder.

-

Initial Dissolution: Tightly cap the tube and vortex the mixture for approximately 1-2 minutes to facilitate initial dissolution.

-

Sonication: To ensure complete dissolution, place the tube in an ultrasonic water bath. Sonicate for 10-15 minutes. If the solution is not clear, gentle warming to 37°C can be applied in conjunction with sonication.[1]

-

Visual Inspection: After sonication, visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: For long-term storage, store the aliquots at -80°C, where they are reported to be stable for up to 6 months. For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1] Always protect the stock solution from light.

Stability and Handling

This compound, as a triterpenoid glycoside, is expected to have reasonable stability in DMSO when stored correctly. Studies on other triterpenoid glycosides have shown them to be stable under various conditions. To maintain the integrity of the compound, it is crucial to use high-purity, anhydrous DMSO, as water content can affect the stability of dissolved compounds. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of a this compound stock solution in DMSO.

References

Application Notes and Protocols: Preparing Picfeltarraenin IV for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picfeltarraenin IV is a triterpenoid saponin that has garnered interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. As with many natural products, this compound exhibits poor aqueous solubility, presenting a significant challenge for in vivo administration and evaluation. This document provides detailed application notes and protocols for the preparation of this compound for in vivo animal studies, focusing on effective formulation strategies to enhance its solubility and bioavailability. The following protocols are based on established methods for similar compounds, specifically Picfeltarraenin IA, and general formulation strategies for poorly soluble molecules.

Physicochemical Properties of Picfeltarraenin Analogs

A summary of the key physicochemical properties of Picfeltarraenin IA, a closely related analog, is presented in Table 1. These properties are crucial for developing an appropriate formulation strategy.

| Property | Value | Source |

| Molecular Formula | C41H62O13 | [1] |

| Molecular Weight | 762.9 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility in DMSO | 100 mg/mL (131.08 mM) | [2] |

| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (protect from light) | [2] |

Formulation Strategies for In Vivo Administration

The low aqueous solubility of this compound necessitates the use of solubilizing excipients to achieve a homogenous and stable formulation suitable for in vivo dosing. Common strategies for poorly soluble compounds include the use of co-solvents, surfactants, and complexing agents.[3][4][5] Below are specific protocols adapted from formulations used for Picfeltarraenin IA.

Experimental Protocols

Protocol 1: Co-solvent/Surfactant Formulation

This protocol utilizes a combination of DMSO, PEG300, and Tween-80 to solubilize this compound in a saline vehicle.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300), USP grade

-

Tween-80 (Polysorbate 80), USP grade

-

Sterile Saline (0.9% NaCl)

-

Sterile, pyrogen-free vials and syringes

Procedure:

-

Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle warming or sonication can be used to aid dissolution.[2]

-

Vehicle Preparation: In a sterile vial, add the required volume of the this compound stock solution (10% of the final volume).

-

Add PEG300 to the vial (40% of the final volume) and mix thoroughly with the DMSO stock solution until a clear solution is obtained.

-

Add Tween-80 to the mixture (5% of the final volume) and vortex gently to ensure complete mixing.

-

Slowly add sterile saline to the mixture (45% of the final volume) while gently vortexing to bring the formulation to the final desired volume.

-

Visually inspect the final formulation for any signs of precipitation or phase separation. The final solution should be clear.[2]

Protocol 2: Cyclodextrin-Based Formulation

This protocol uses a cyclodextrin, specifically sulfobutylether-β-cyclodextrin (SBE-β-CD), to form an inclusion complex with this compound, thereby increasing its aqueous solubility.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

-

Sterile Saline (0.9% NaCl)

-

Sterile, pyrogen-free vials and syringes

Procedure:

-

Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Stir until the SBE-β-CD is completely dissolved.

-

Prepare Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

-

Formulation: In a sterile vial, add the required volume of the this compound stock solution (10% of the final volume).

-

Add the 20% SBE-β-CD in saline solution to the DMSO stock (90% of the final volume) while vortexing.

-

Continue to mix until a clear and homogenous solution is obtained.[2]

Protocol 3: Oil-Based Formulation for Oral Administration

For oral gavage, an oil-based suspension can be prepared.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Corn Oil, USP grade

-

Sterile, pyrogen-free vials and syringes

Procedure:

-

Prepare Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

-

Formulation: In a sterile vial, add the required volume of the this compound stock solution (10% of the final volume).

-

Add corn oil to the DMSO stock (90% of the final volume) and mix thoroughly.

-

Sonication may be required to ensure a uniform suspension.[2]

Solubility Data

The following table summarizes the achievable solubility of Picfeltarraenin IA in the described vehicles. It is recommended to perform a similar solubility assessment for this compound to confirm these concentrations.

| Vehicle Composition | Achievable Concentration | Appearance |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.28 mM) | Clear solution |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.28 mM) | Clear solution |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.28 mM) | Clear solution |

Data adapted from MedChemExpress for Picfeltarraenin IA.[2]

Visualizations

Formulation Selection Workflow